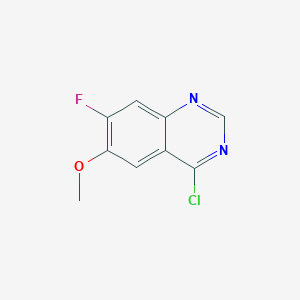

4-Chloro-7-fluoro-6-methoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-fluoro-6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c1-14-8-2-5-7(3-6(8)11)12-4-13-9(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFCYYAFOCEJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633402 | |

| Record name | 4-Chloro-7-fluoro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159768-48-6 | |

| Record name | 4-Chloro-7-fluoro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-7-fluoro-6-methoxyquinazoline CAS number

An In-Depth Technical Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. The document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a scaffold for kinase inhibitors. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights and detailed protocols to support laboratory work and drug discovery programs.

Introduction and Strategic Importance

This compound (CAS No. 159768-48-6 ) is a substituted quinazoline that has emerged as a valuable building block in the synthesis of pharmacologically active molecules.[1] The quinazoline core is a privileged scaffold found in numerous FDA-approved drugs, particularly in oncology. These derivatives are well-known for their ability to act as protein kinase inhibitors.[2] The specific substitution pattern of this compound—a reactive chlorine atom at the 4-position, and modulating fluoro and methoxy groups on the benzene ring—makes it an exceptionally versatile precursor for creating diverse chemical libraries for drug screening.

The chlorine atom at the C4 position is the primary site of reactivity, readily undergoing nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, most commonly amines. This reaction is the cornerstone of its utility, allowing for the facile introduction of various side chains to explore structure-activity relationships (SAR). The fluoro and methoxy groups at the C7 and C6 positions, respectively, play a crucial role in modulating the electronic properties of the quinazoline ring and provide additional vectors for interaction with target proteins, thereby influencing the potency and selectivity of the final compounds.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical intermediate is critical for its effective use in synthesis and process development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 159768-48-6 | BLDpharm[1] |

| Molecular Formula | C9H6ClFN2O | Calculated |

| Molecular Weight | 212.61 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| Appearance | Typically an off-white to yellow solid | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane) | General knowledge |

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound is a multi-step process that typically begins with a substituted anthranilic acid. A common synthetic route involves the initial formation of a quinazolinone intermediate, followed by chlorination to yield the target compound. A related nitro-precursor, 4-chloro-7-fluoro-6-nitroquinazoline, is an important medicinal intermediate whose synthesis has been optimized to improve yield and purity over traditional methods.[3]

A plausible synthetic workflow is outlined below. The process begins with 2-amino-4-fluoro-5-methoxybenzoic acid, which undergoes cyclization with formamide to produce the quinazolinone core. The final step is a chlorination reaction, typically using phosphoryl chloride (POCl3) or thionyl chloride (SOCl2), to convert the hydroxyl group of the quinazolinone into the reactive chloro group at the 4-position.

Caption: Synthetic workflow for this compound.

Causality of Experimental Choices:

-

Cyclization: The use of formamide serves as both a reactant and a solvent, providing the single carbon atom required to form the pyrimidine ring of the quinazoline system. Heat is applied to drive the condensation and subsequent cyclization.

-

Chlorination: Phosphoryl chloride is a highly effective and common reagent for converting ketones or hydroxyls on heterocyclic rings into chlorides. It acts as both a dehydrating agent and a chloride source. The reaction is typically performed under reflux to ensure complete conversion.

Core Application: A Scaffold for Kinase Inhibitors

The primary utility of this compound lies in its role as a scaffold for synthesizing potent kinase inhibitors. The quinazoline core mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of various kinases. The C4 position is strategically positioned to project a substituent into the solvent-exposed region of the kinase cleft, enabling the modulation of selectivity and potency.

The general workflow for utilizing this scaffold is a nucleophilic aromatic substitution reaction, as depicted below.

Caption: Role of the scaffold in generating kinase inhibitor libraries.

This strategy has been successfully employed to develop numerous potent inhibitors. For instance, the N-(3-chloro-4-fluorophenyl)quinazolin-4-amine framework is found in several FDA-approved drugs for non-small cell lung cancer, such as gefitinib and afatinib, which are potent EGFR inhibitors.[2] The synthesis of these complex molecules often relies on intermediates structurally related to this compound.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol provides a representative procedure for the nucleophilic substitution reaction, a cornerstone of this scaffold's application.

Objective: To synthesize N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine from this compound and 3-chloro-4-fluoroaniline.

Materials:

-

This compound (1.0 equiv)

-

3-chloro-4-fluoroaniline (1.1 equiv)

-

Isopropanol (or other suitable solvent like n-butanol)

-

Hydrochloric acid (catalytic amount, e.g., a few drops of concentrated HCl)

-

Stir bar, round-bottom flask, condenser, heating mantle

-

Thin Layer Chromatography (TLC) plate and developing system (e.g., 1:1 Ethyl Acetate:Hexanes)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 2.13 g, 10 mmol).

-

Solvent and Reagent Addition: Add isopropanol (50 mL) to the flask. Stir the mixture to achieve a suspension. Add 3-chloro-4-fluoroaniline (e.g., 1.60 g, 11 mmol).

-

Catalysis: Add a few drops of concentrated hydrochloric acid to the mixture. The acid protonates the quinazoline nitrogen, activating the ring towards nucleophilic attack.

-

Heating: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress using TLC. The disappearance of the starting chloro-quinazoline spot indicates reaction completion.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product hydrochloride salt should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold isopropanol to remove any unreacted aniline, followed by a wash with diethyl ether.

-

Purification (if necessary): The product can be further purified by recrystallization or by converting the salt to the free base using a mild aqueous base (e.g., sodium bicarbonate solution) followed by extraction and crystallization.

-

Characterization: Confirm the structure of the final product using analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Safety and Handling

| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug discovery, particularly in the development of kinase inhibitors, cannot be overstated. Its well-defined reactivity at the C4 position, coupled with the modulating effects of its substituents, provides medicinal chemists with a robust and versatile platform for synthesizing novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development settings.

References

- Rlavie. CAS 612501-52-7 | 4-(3-Chloro-2-Fluoroanilino)-6-Hydroxy-7-Methoxyquinazoline.

- PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358.

- MDPI. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine.

- PubChem. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364.

- Google Patents. CN101348471B - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.

- ResearchGate. (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.

- Google Patents. WO2004024703A1 - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.

- Chemsigma. 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline [612501-52-7].

- PubChemLite. 4-chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (C11H6ClFN2O).

- PubChemLite. 4-chloro-7-fluoroquinazolin-6-ol (C8H4ClFN2O).

- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

- National Institutes of Health. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.

- MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.

- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

Sources

- 1. 159768-48-6|4-Chloro-7-Fluoro-6-Methoxy-quinazoline|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 4. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Chloro-7-fluoro-6-methoxyquinazoline, a key heterocyclic intermediate pivotal in the landscape of modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights into the synthesis, reactivity, and application of this compound, grounded in scientific principles and practical laboratory experience.

Core Chemical Identity and Properties

This compound is a polysubstituted quinazoline derivative recognized for its role as a critical building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Table 1: Chemical Identifiers and Calculated Properties

| Property | Value | Source |

| CAS Number | 159768-48-6 | [1] |

| Molecular Formula | C₉H₆ClFN₂O | - |

| Molecular Weight | 212.61 g/mol | - |

| IUPAC Name | This compound | - |

| Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2Cl)F | - |

While experimentally determined physical properties such as melting point and solubility are not widely published in readily accessible literature, estimations based on structurally similar compounds, like 4-chloro-6,7-dimethoxyquinazoline, suggest it is a solid at room temperature with solubility in common organic solvents like dichloromethane, chloroform, and methanol.[2][3]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step pathway, leveraging common reactions in heterocyclic chemistry. A probable synthetic route starts from a substituted anthranilic acid derivative, proceeding through cyclization to form the quinazolinone core, followed by chlorination.

A key precursor is often the corresponding 7-fluoro-6-methoxyquinazolin-4-one. The final chlorination step to introduce the reactive chloro group at the 4-position is crucial for its utility as a synthetic intermediate. This transformation is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4]

Exemplary Protocol: Synthesis of a Related 4-Chloroquinazoline

While a specific protocol for this compound is not detailed in the available literature, the synthesis of the closely related 4-chloro-6,7-dimethoxyquinazoline provides a robust and analogous experimental workflow.[4]

Step 1: Cyclization to form the Quinazolinone Core

-

Combine 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in a round-bottom flask.

-

Carefully add thionyl chloride (200 ml).

-

Add dimethylformamide (0.2 ml) dropwise as a catalyst.

-

Heat the mixture to reflux for 6 hours.

Causality: The reaction of the quinazolinone with thionyl chloride in the presence of a catalytic amount of DMF proceeds via the formation of a Vilsmeier-Haack type intermediate, which facilitates the conversion of the keto group to the chloro group.

Step 2: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Remove excess thionyl chloride under reduced pressure.

-

Azeotrope the residue with toluene (2 x 50 ml) to remove residual thionyl chloride.

-

Dissolve the residue in dichloromethane (550 ml).

-

Wash the organic solution with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and then with brine.

-

Dry the organic phase over magnesium sulphate.

-

Evaporate the solvent in vacuo to yield the product.

Self-Validation: The aqueous wash with sodium hydrogen carbonate neutralizes any remaining acidic components, and the subsequent brine wash removes residual water. Drying over magnesium sulphate ensures the final product is free of moisture. The expected outcome is a white solid with a high yield (typically >95%).[4]

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug development stems from the reactivity of the chlorine atom at the 4-position of the quinazoline ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr).

The electron-withdrawing nature of the quinazoline ring system, further activated by the fluorine and methoxy substituents, facilitates the displacement of the chloro group by a wide range of nucleophiles. This allows for the facile introduction of various side chains, which is a cornerstone of modern medicinal chemistry for tuning the pharmacological activity and pharmacokinetic properties of drug candidates.

A prime application of this intermediate is in the synthesis of tyrosine kinase inhibitors (TKIs). Many TKIs feature a 4-anilinoquinazoline scaffold, where the aniline moiety is introduced via nucleophilic substitution on a 4-chloroquinazoline precursor.

Illustrative Reaction: Nucleophilic Aromatic Substitution

The reaction of a 4-chloroquinazoline with an aniline derivative is a well-established method for the synthesis of potent kinase inhibitors.

Step 1: Reaction Setup

-

In a suitable reaction vessel, dissolve this compound in a protic solvent such as isopropanol.

-

Add the desired substituted aniline nucleophile.

-

The reaction can be carried out in the presence of a suitable acid or base to facilitate the substitution.

Causality: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C4 carbon of the quinazoline ring, leading to the formation of a Meisenheimer complex. The subsequent departure of the chloride ion yields the 4-anilinoquinazoline product. The reaction is often heated to reflux to ensure a reasonable reaction rate.

Caption: Reactivity of this compound in SNAr reactions.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, data for closely related compounds can provide valuable insights for its characterization.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline core and a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the substitution pattern. For the related 4-chloro-6,7-dimethoxyquinazoline, aromatic protons appear around 7.37-8.86 ppm, and the methoxy protons as singlets around 4.00 ppm.[4]

-

¹³C NMR: The carbon NMR would show signals for all nine carbon atoms, with the carbons attached to the electronegative chlorine, fluorine, nitrogen, and oxygen atoms appearing at characteristic downfield shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Safety and Handling

-

Hazard Classification: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[5]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its strategic importance lies in the reactivity of the 4-chloro substituent, which allows for the efficient construction of diverse molecular architectures, most notably the 4-anilinoquinazoline scaffold found in numerous FDA-approved kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working on the development of novel therapeutics.

References

- PubChem. 4-Chloro-6,7-dimethoxyquinazoline. [Link]

- ResearchGate. (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. [Link]

- MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]

- PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline. [Link]

- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

- Cynor Laboratories. Chemical Compound - 4-Chloro-6, 7-dimethoxyquinoline (35654-56-9). [Link]

- PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. [Link]

- ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. [Link]

- Capot Chemical.

Sources

- 1. 159768-48-6|4-Chloro-7-Fluoro-6-Methoxy-quinazoline|BLD Pharm [bldpharm.com]

- 2. 4-CHLORO-7-METHOXY-2-METHYLQUINOLINE CAS#: 75896-68-3 [m.chemicalbook.com]

- 3. cynorlaboratories.com [cynorlaboratories.com]

- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline: A Cornerstone Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the realm of oncology, the quinazoline scaffold has emerged as a "privileged structure." Its rigid, bicyclic framework provides an ideal template for interacting with the ATP-binding pockets of various kinases, leading to potent and selective inhibition. Within this important class of molecules, 4-Chloro-7-fluoro-6-methoxyquinazoline stands out as a critical, high-value intermediate. Its strategic placement of reactive and modulating functional groups makes it a cornerstone in the synthesis of several targeted cancer therapeutics, most notably second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.

This technical guide provides an in-depth analysis of the molecular structure, synthesis, and application of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the fundamental properties and strategic utility of this key building block. We will explore not just the "what" but the "why"—delving into the causality behind its structural features, synthetic pathways, and pivotal role in constructing life-saving medicines.

Molecular Structure and Physicochemical Properties

The power of this compound as a synthetic intermediate lies in the precise arrangement of its functional groups on the quinazoline core. Each group serves a distinct purpose, either as a reactive handle for subsequent chemical transformations or as a modulating element to fine-tune the biological activity of the final drug molecule.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 159768-48-6 | [1] |

| Molecular Formula | C₉H₆ClFN₂O | |

| Molecular Weight | 212.61 g/mol | Calculated |

| Appearance | Typically a white to light yellow solid | Inferred from analogs[2] |

Key Structural Features and Reactivity

-

The Quinazoline Core : This nitrogen-containing heterobicycle is the foundational scaffold. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with key amino acid residues (like methionine) within the hinge region of the kinase ATP-binding site, a fundamental interaction for many EGFR inhibitors.[3]

-

C4-Chloro Group : This is the most critical reactive site on the molecule. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various aniline derivatives, which is the key step in the synthesis of drugs like Afatinib and Lapatinib. The electron-withdrawing nature of the quinazoline nitrogens further activates the C4 position for this type of reaction.

-

C6-Methoxy Group (-OCH₃) : The methoxy group is an electron-donating group that can modulate the electronic properties of the quinazoline ring. In the context of EGFR inhibitors, substitutions at this position are known to influence binding affinity and pharmacokinetic properties.

-

C7-Fluoro Group : The fluorine atom at the C7 position serves to modulate the molecule's pKa and lipophilicity. Its strong electron-withdrawing nature can impact the basicity of the quinazoline nitrogens, which can be critical for optimizing the binding affinity and overall drug-like properties of the final compound.

Spectroscopic Characterization: An Expert's Perspective

While a publicly available, peer-reviewed spectrum specifically for this compound is not readily found, its structure is unambiguously confirmed during synthesis using standard analytical techniques. Based on extensive data from closely related precursors and subsequent products, we can confidently predict its spectroscopic signature.[4]

Proton NMR (¹H NMR)

The expected ¹H NMR spectrum (in a solvent like DMSO-d₆) would display the following characteristic signals:

-

Quinazoline Protons : Two singlets in the aromatic region (typically δ 8.5-9.0 ppm). One singlet corresponds to the proton at C2 and the other to the proton at C5. The proton at C8 is absent due to substitution.

-

Methoxy Protons : A sharp singlet integrating to three protons, typically found around δ 3.9-4.1 ppm.[2]

-

Aromatic Proton at C5 : A singlet around δ 7.4-7.6 ppm.

-

Aromatic Proton at C8 : A singlet, shifted by the adjacent fluorine, expected around δ 7.2-7.4 ppm.

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton:

-

Quaternary Carbons : Signals for C4, C6, C7, and the bridgehead carbons will be visible. The carbon attached to the fluorine (C7) will show a large coupling constant (¹JC-F), which is a definitive diagnostic feature.[4] The carbon attached to chlorine (C4) will appear around δ 155-160 ppm.

-

Methine Carbons : Signals corresponding to the C2, C5, and C8 carbons.

-

Methoxy Carbon : A distinct signal in the aliphatic region, typically around δ 56-58 ppm.[4]

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common and logical route begins with a substituted anthranilic acid and proceeds through the formation of a quinazolinone intermediate, followed by chlorination.

Experimental Protocol: Synthesis of 7-fluoro-6-methoxyquinazolin-4(3H)-one (Intermediate A)

-

Rationale : This step builds the core quinazoline ring system. Formamidine acetate serves as the source for the C2 and N3 atoms of the ring. Ethylene glycol monomethyl ether is a suitable high-boiling solvent for this cyclization reaction.

-

Procedure :

-

To a reaction vessel, add 2-amino-4-fluoro-5-methoxybenzoic acid and formamidine acetate.

-

Add ethylene glycol monomethyl ether as the solvent.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate. Filter the solid, wash with a cold solvent like ethanol or methanol to remove impurities.

-

Dry the resulting solid under vacuum to yield Intermediate A .

-

Experimental Protocol: Chlorination to Yield this compound

-

Rationale : This is the critical activation step. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard and highly effective reagents for converting the hydroxyl group of the quinazolinone into a chloro group, which is an excellent leaving group for the subsequent SNAr reaction.[2] A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which facilitates the reaction.

-

Procedure :

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen), suspend Intermediate A in an excess of thionyl chloride or a mixture of phosphorus oxychloride in an inert solvent like toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (typically 80-110°C, depending on the reagent) and maintain for 3-5 hours.

-

Monitor the reaction to completion (TLC or LC-MS).

-

Carefully remove the excess chlorinating agent under reduced pressure.

-

The residue is then worked up, often by cautiously adding it to ice water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize acidity and precipitate the product.

-

The crude product is filtered, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethyl acetate or isopropanol) may be performed for further purification.

-

Applications in Drug Discovery: The Gateway to Kinase Inhibitors

The primary and most significant application of this compound is its role as a direct precursor to potent and selective Tyrosine Kinase Inhibitors (TKIs).

Synthesis of Afatinib

Afatinib is an irreversible, second-generation EGFR inhibitor used to treat non-small cell lung cancer (NSCLC).[5] The synthesis of Afatinib relies on the SNAr reaction between this compound and a substituted aniline, followed by further functionalization. While the full synthesis is complex, the key step involving our title compound is the nucleophilic substitution at the C4 position.

The Quinazoline Scaffold and EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in cell growth and proliferation.[2] Mutations that lead to its overactivation are a key driver in many cancers. Quinazoline-based inhibitors like gefitinib and afatinib are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that leads to tumor growth.[3][6] The N1 and N3 atoms of the quinazoline ring are essential for anchoring the inhibitor in the ATP-binding site.[3]

Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling. The following guidelines are based on safety data for structurally similar compounds.[7]

| Hazard Category | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. |

| Eye Irritation | Causes serious eye irritation. Wear safety goggles or a face shield. |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or with respiratory protection. |

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, nitrile gloves, and safety glasses. For handling larger quantities or when dust generation is likely, a respirator is recommended.

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

General Synthesis Workflow

Caption: Generalized synthetic route to the target compound and its derivatives.

Role as a Precursor in TKI Synthesis

Caption: The key SNAr reaction in the synthesis of quinazoline-based TKIs.

Simplified EGFR Signaling Pathway

Caption: Targeted inhibition of the EGFR signaling cascade by quinazoline TKIs.

References

- Solomon, V. R., & Lee, H. (2011). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

- Lategahn, J., et al. (2019). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Journal of Medicinal Chemistry. [Link]

- Dabholkar, V. V., et al. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

- MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). [Link]

- PubChem. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol. [Link]

- PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline. [Link]

- Chemsigma. 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline [612501-52-7]. [Link]

- PubChem. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. [Link]

- PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. [Link]

- Google Patents. Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.

- Google Patents. Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.

- MDPI. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]

- Atlantis Press. Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. [Link]

- Taylor & Francis Online. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Link]

- PubChem. 4-Chloro-6,7-dimethoxyquinazoline. [Link]

Sources

- 1. 159768-48-6|4-Chloro-7-Fluoro-6-Methoxy-quinazoline|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-chloro-7-fluoro-6-methoxyquinoline | 25759-94-8 | ABA75994 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 612501-52-7|4-(3-Chloro-2-Fluoroanilino)-6-Hydroxy-7-Methoxyquinazoline [rlavie.com]

- 7. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-fluoro-6-methoxyquinazoline is a key heterocyclic intermediate of significant interest in medicinal chemistry and drug development. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, most notably in the realm of oncology. The specific substitution pattern of this molecule—a reactive chloro group at the 4-position, and fluorine and methoxy groups on the benzene ring—makes it a versatile building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with mechanistic insights, and its applications in the synthesis of pharmacologically active agents.

Chemical Identity and Physical Properties

Detailed experimental data for this compound is not extensively published, as it is primarily a synthetic intermediate. However, its fundamental properties can be summarized, and estimations for some physical characteristics can be drawn from closely related compounds.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 159768-48-6 | [1][2][3] |

| Molecular Formula | C₉H₆ClFN₂O | [4] |

| Molecular Weight | 212.61 g/mol | - |

| Appearance | Expected to be a solid at room temperature, likely a crystalline powder. | General |

| Melting Point | Not publicly available. For comparison, the related precursor 4-chloro-7-fluoro-6-nitroquinazoline has a melting point of 261.4 – 262.5 °C. | [5] |

| Boiling Point | Not determined; likely to decompose at high temperatures. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General |

Spectroscopic Characterization

While specific spectra for this compound are not readily found in the public domain, its structure allows for the prediction of key spectroscopic features. The following are expected characteristics based on the analysis of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The protons on the quinazoline ring system will exhibit chemical shifts influenced by the electron-withdrawing and donating effects of the substituents.

¹³C NMR Spectroscopy

The carbon NMR will show signals for the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[6] Fragmentation would likely involve the loss of the chloro group and other small neutral molecules.

Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, often involving the construction of the quinazoline ring followed by chlorination. A common and efficient method involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by nitration, reduction, and subsequent diazotization, or direct synthesis from a nitro-precursor. A plausible synthetic pathway is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology and Mechanistic Insights

Step 1: Cyclization to form the Quinazolinone Core

-

Reactants: 2-Amino-4-fluoro-5-methoxybenzoic acid and formamide.

-

Procedure: The reactants are heated together, typically at elevated temperatures (e.g., 150-180 °C).

-

Mechanism: This reaction is a condensation reaction. The amino group of the anthranilic acid derivative attacks the carbonyl carbon of formamide, and subsequent cyclization and dehydration lead to the formation of the 7-fluoro-6-methoxyquinazolin-4(3H)-one. Formamide serves as both a reactant and a solvent in some cases. The high temperature is necessary to drive the dehydration and cyclization steps.

Step 2: Chlorination of the Quinazolinone

-

Reactants: 7-Fluoro-6-methoxyquinazolin-4(3H)-one and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Procedure: The quinazolinone is heated under reflux with an excess of the chlorinating agent. A catalytic amount of a tertiary amine or DMF is sometimes added to facilitate the reaction.

-

Mechanism: The oxygen of the lactam in the quinazolinone is activated by the chlorinating agent. This is followed by nucleophilic attack of the chloride ion at the 4-position, leading to the substitution of the hydroxyl group with a chlorine atom. The product, this compound, is typically isolated after quenching the excess chlorinating agent with ice water and neutralizing the solution.

The reactivity of this compound is dominated by the lability of the C4-chloro group, which is highly susceptible to nucleophilic aromatic substitution. This makes it an excellent electrophile for reaction with various nucleophiles, particularly amines, which is a key step in the synthesis of many kinase inhibitors.

Applications in Drug Discovery

The primary application of this compound is as a crucial intermediate in the synthesis of small-molecule kinase inhibitors. The quinazoline scaffold is a well-established ATP-mimetic, and modifications at the 4-position allow for the introduction of various side chains that can confer selectivity and potency against specific kinases.

Role as a Precursor to Tyrosine Kinase Inhibitors (TKIs)

This compound is a key building block for certain TKIs that target signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based TKI.

For example, this compound is a known intermediate in some synthetic routes to Vandetanib , an oral TKI used in the treatment of certain types of thyroid cancer. In the synthesis of Vandetanib, the chloro group of this intermediate is displaced by an appropriate aniline derivative in a nucleophilic aromatic substitution reaction.

Safety and Handling

As with any chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on data for structurally similar compounds, the following hazards may be present:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side shields

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic substitution pattern provides a reactive handle for the construction of more complex molecules, particularly those targeting protein kinases. While detailed public data on its physical properties are scarce, its synthetic utility is well-established through its role as a precursor to important pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working in drug discovery and development.

References

- Matrix Scientific. SAFETY DATA SHEET: this compound. [URL: https://www.matrixscientific.com/msds/122804_msds.pdf]

- MDPI. High-Yield Synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [URL: https://www.mdpi.com/1422-8599/2025/1/M1958]

- BLDpharm. 4-Chloro-7-Fluoro-6-Methoxy-quinazoline. [URL: https://www.bldpharm.com/products/159768-48-6.html]

- Rlavie. 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline. [URL: https://www.rlavie.com/product/4-3-chloro-2-fluoroanilino-6-hydroxy-7-methoxyquinazoline-cas-612501-52-7]

- BLDpharm. 4-chloro-7-fluoro-6-methoxyquinoline. [URL: https://www.bldpharm.com/products/25759-94-8.html]

- ChemicalBook. 4-CHLORO-7-FLUORO-6-METHOXY-QUINAZOLINE Product Description. [URL: https://www.chemicalbook.

- Biosynth. 4-chloro-7-fluoro-6-methoxyquinoline. [URL: https://www.biosynth.com/p/ABA75994/25759-94-8-4-chloro-7-fluoro-6-methoxyquinoline]

- ResearchGate. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. [URL: https://www.researchgate.net/publication/329452478_Synthesis_of_N-4-4-chloro-3-trifluoromethyl-phenyl-7-methoxy-quinazoline-46-diamine]

- Chemsigma. 4-CHLORO-7-FLUORO-6-METHOXY-QUINAZOLINE. [URL: https://www.chemsigma.com/product/4-chloro-7-fluoro-6-methoxy-quinazoline-159768-48-6-248796]

- PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10609358]

- PubChem. 4-Chloro-6,7-dimethoxyquinazoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2769364]

- University of California, Davis. Interpretation of mass spectra. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/02%3A_Mass_Spectrometry/2.

- ACS Publications. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,-triazol-1-yl]acetamide (AZD3759), a Potent and Orally Bioavailable Epidermal Growth Factor Receptor Inhibitor for the Treatment of Non-Small-Cell Lung Cancer Brain Metastases. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00163]

- ResearchGate. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [URL: https://www.researchgate.net/publication/381519504_High-Yield_Synthesis_of_N-3-Chloro-4-fluorophenyl-7-4-methoxybenzylthioquinazoline-46-diamine_via_N-3-Chloro-4-fluorophenyl-7-4-methoxybenzylthio-6-nitroquinazolin-4-amine]

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99cdfa70]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 159768-48-6|4-Chloro-7-Fluoro-6-Methoxy-quinazoline|BLD Pharm [bldpharm.com]

- 3. 159768-48-6 CAS MSDS (4-CHLORO-7-FLUORO-6-METHOXY-QUINAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-CHLORO-7-FLUORO-6-METHOXY-QUINAZOLINE [159768-48-6] | Chemsigma [chemsigma.com]

- 5. researchgate.net [researchgate.net]

- 6. uni-saarland.de [uni-saarland.de]

A Technical Guide to 4-Chloro-7-fluoro-6-methoxyquinazoline: Synthesis, Characterization, and Application in Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-fluoro-6-methoxyquinazoline stands as a pivotal heterocyclic intermediate, primarily recognized for its critical role in the synthesis of potent tyrosine kinase inhibitors (TKIs). Its precisely substituted quinazoline core is the foundation for molecules designed to interact with the ATP-binding pocket of key oncogenic drivers, most notably the Epidermal Growth Factor Receptor (EGFR). This guide provides an in-depth examination of this compound, beginning with a deconstruction of its chemical nomenclature and properties. We present a comprehensive, field-proven synthetic protocol, including the rationale behind key procedural steps, and outline robust analytical methods for its characterization. Furthermore, this document situates the compound within its primary therapeutic context: the development of Gefitinib (Iressa®), a first-generation EGFR inhibitor. The guide details the mechanism of EGFR signaling, its dysregulation in non-small cell lung cancer (NSCLC), and the inhibitory action of therapeutics derived from this quinazoline precursor. This document is intended to serve as a vital resource for medicinal chemists and drug development professionals engaged in the synthesis and application of targeted oncology agents.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name, This compound , precisely describes the molecular architecture of the compound (CAS Number: 159768-48-6 ). The name is deconstructed as follows:

-

Quinazoline : The core is a bicyclic heterocyclic system where a benzene ring is fused to a pyrimidine ring.

-

4-Chloro : A chlorine atom is substituted at the 4-position of the quinazoline ring. This position is highly activated towards nucleophilic aromatic substitution (SNAr), making it the key site for introducing the aniline moieties characteristic of many EGFR inhibitors.

-

7-Fluoro : A fluorine atom is located at the 7-position on the benzene ring portion of the scaffold.

-

6-Methoxy : A methoxy group (-OCH₃) is attached at the 6-position, adjacent to the fluorine atom. The 6- and 7-substituents are crucial for modulating the binding affinity and pharmacokinetic properties of the final drug product.

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for planning synthetic modifications, purification strategies, and formulation development.

| Property | Value | Source(s) |

| CAS Number | 159768-48-6 | [1] |

| Molecular Formula | C₉H₆ClFN₂O | [1] |

| Molecular Weight | 212.61 g/mol | Calculated |

| Appearance | Off-white to yellow solid | Typical for quinazoline derivatives |

| Solubility | Soluble in Dichloromethane, Chloroform, DMF, DMSO | Inferred from related structures |

| Melting Point | Not publicly available | - |

| Boiling Point | Not publicly available | - |

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and industrially relevant approach involves the initial construction of the corresponding quinazolinone precursor, followed by a robust chlorination step. This strategy is well-documented for analogous quinazoline systems[2][3].

Retrosynthetic Analysis and Strategy

The primary disconnection point is the C4-Cl bond, which can be readily formed from the corresponding 4-hydroxy (or 4-oxo) tautomer. This precursor, 7-fluoro-6-methoxy-3,4-dihydroquinazolin-4-one , becomes the key synthetic target. This quinazolinone can be assembled from a suitably substituted anthranilic acid derivative, a common and reliable method for building the quinazoline core[4][5].

Detailed Synthesis Protocol

This section outlines a validated, two-stage protocol for the laboratory-scale synthesis of the title compound.

Stage 1: Synthesis of 7-Fluoro-6-methoxy-3,4-dihydroquinazolin-4-one

This stage builds the core heterocyclic scaffold from a commercially available starting material.

-

Principle: This is a cyclocondensation reaction. 2-Amino-4-fluoro-5-methoxybenzoic acid reacts with formamidine acetate. The formamidine provides the N=CH-N unit, which condenses with the amino and carboxylic acid functionalities of the substituted anthranilic acid to form the pyrimidine ring of the quinazolinone system.

-

Materials:

-

2-Amino-4-fluoro-5-methoxybenzoic acid

-

Formamidine acetate

-

2-Methoxyethanol (solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

-

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask, add 2-Amino-4-fluoro-5-methoxybenzoic acid (10.0 g, 54.0 mmol, 1.0 equiv).

-

Add formamidine acetate (16.9 g, 162.0 mmol, 3.0 equiv) and 2-methoxyethanol (100 mL).

-

Equip the flask with a reflux condenser and magnetic stir bar.

-

Heat the mixture to reflux (approx. 125°C) with vigorous stirring for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A precipitate will form.

-

Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove residual solvent and impurities.

-

Dry the product under vacuum at 60°C to a constant weight.

-

-

Expected Outcome: A white to off-white solid. Typical yield: 85-95%.

Stage 2: Chlorination to this compound

This stage converts the stable quinazolinone intermediate into the reactive 4-chloro derivative.

-

Principle: The conversion of the 4-oxo group of the quinazolinone to a 4-chloro group is a deoxychlorination reaction. Thionyl chloride (SOCl₂) is an effective and common reagent for this transformation, often with a catalytic amount of N,N-Dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination[2].

-

Materials:

-

7-Fluoro-6-methoxy-3,4-dihydroquinazolin-4-one (from Stage 1)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Toluene (for azeotropic removal)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

-

Step-by-Step Procedure:

-

In a 250 mL flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), suspend the quinazolinone from Stage 1 (9.0 g, 46.4 mmol) in thionyl chloride (90 mL).

-

Carefully add DMF (0.5 mL) dropwise to the suspension. Gas evolution will be observed.

-

Heat the mixture to reflux (approx. 76°C) and maintain for 4 hours. The suspension should become a clear solution. Monitor for completion by TLC (quench a small aliquot with methanol before spotting).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Add toluene (2 x 50 mL) and evaporate each time to azeotropically remove the final traces of SOCl₂.

-

Carefully dissolve the resulting residue in dichloromethane (200 mL).

-

Slowly pour the DCM solution into a beaker containing a stirred, chilled saturated NaHCO₃ solution (200 mL) to neutralize residual acid. Caution: Gas evolution (CO₂).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

-

-

Expected Outcome: A crystalline solid. Typical yield: 80-90%.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis.

Caption: Synthetic pathway for this compound.

Application in Drug Discovery: A Precursor to Gefitinib

The primary utility of this compound is as a key building block for the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC)[6].

The Gefitinib Synthesis Step

The chlorine atom at the 4-position is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution. In the synthesis of Gefitinib, it is reacted with 3-chloro-4-fluoroaniline .

-

Principle: This is a classic SNAr reaction. The lone pair of the aniline nitrogen acts as the nucleophile, attacking the electron-deficient C4 position of the quinazoline ring. The reaction is typically carried out in a polar protic solvent like isopropanol at elevated temperatures to drive the reaction to completion. The product of this reaction is an intermediate which is then further elaborated to yield Gefitinib.

Biological Context: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain[7]. This activation triggers autophosphorylation, creating docking sites for adaptor proteins that initiate downstream signaling cascades critical for cell growth, proliferation, and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways[7][8][9].

In certain cancers, particularly NSCLC, activating mutations in the EGFR gene lead to constitutive, ligand-independent activation of these pathways, driving uncontrolled cell proliferation and inhibiting apoptosis[5].

Mechanism of Action of Gefitinib

Gefitinib functions as a reversible, ATP-competitive inhibitor[5]. It occupies the ATP-binding site within the EGFR tyrosine kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation of the receptor[7]. This action effectively shuts down the aberrant downstream signaling, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells[5]. The efficacy of Gefitinib is particularly pronounced in patients whose tumors harbor these specific activating EGFR mutations[7].

EGFR Signaling Pathway Visualization

The diagram below shows a simplified representation of the EGFR pathway and the point of inhibition by Gefitinib.

Caption: Simplified EGFR signaling cascade and site of inhibition by Gefitinib.

Analytical Characterization

Rigorous analytical control is essential to confirm the identity, purity, and quality of this compound before its use in subsequent synthetic steps.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence and connectivity of protons on the aromatic rings and the methoxy group. Expected signals would include distinct aromatic protons and a singlet around 3.9-4.0 ppm for the -OCH₃ protons. The specific chemical shifts and coupling constants (J-values) will be unique to the substitution pattern.

-

¹³C NMR: Will identify all unique carbon atoms in the molecule, including the characteristic signals for the quinazoline core and the methoxy carbon.

-

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula with high precision.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity (e.g., >99%).

Protocol: Purity Determination by HPLC

This protocol provides a standard method for assessing the purity of the synthesized compound.

-

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The sample is injected into a non-polar stationary phase (C18 column), and a polar mobile phase is used to elute the components. Purity is determined by the relative area of the product peak compared to the total area of all peaks detected.

-

Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample: ~1 mg/mL solution of the compound in Acetonitrile/Water (1:1)

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area of the main peak corresponding to this compound.

-

Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling scaffold for the creation of life-saving targeted therapies. Its synthesis, while requiring precise control over chlorination and precursor formation, is based on robust and well-understood chemical principles. A thorough understanding of its properties, synthesis, and analytical characterization is indispensable for any research or development program focused on EGFR inhibitors or related kinase-targeted drug discovery. This guide provides the foundational knowledge and practical protocols necessary to empower scientists in this critical field of medicinal chemistry.

References

- Patsnap. (2024). What is the mechanism of Gefitinib?

- Asadi, M., et al. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences. [Link]

- Tanaka, K., et al. (2016). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Gan To Kagaku Ryoho. [Link]

- Wikipedia. (2024). Gefitinib. [Link]

- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

- Creative Diagnostics. (n.d.).

- ClinPGx. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Gomaa, A. M., & El-Din, M. M. G. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [Link]

- MedSchool. (n.d.). Gefitinib | Drug Guide. [Link]

- PubChem. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline. [Link]

- ResearchGate. (2013).

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Application of 4-Chloro-7-fluoro-6-methoxyquinazoline

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This guide provides an in-depth examination of a critical quinazoline derivative: 4-Chloro-7-fluoro-6-methoxyquinazoline. This molecule serves as a pivotal electrophilic intermediate in the synthesis of numerous targeted cancer therapeutics, most notably the dual tyrosine kinase inhibitors (TKIs) Lapatinib and Dacomitinib.[3][4][5] We will dissect the strategic considerations behind its design, provide detailed, field-proven protocols for its multi-step synthesis, and discuss its application in the crucial final step of drug substance manufacturing. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this essential building block.

Strategic Importance in Kinase Inhibitor Design

The development of 4-anilinoquinazoline derivatives revolutionized oncology by providing a framework for potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[6][7][8][9][10][11] The core principle of these drugs involves the quinazoline ring acting as a mimic of the adenine portion of ATP, while the 4-anilino side chain projects into a hydrophobic pocket of the kinase domain, conferring specificity.

The subject of this guide, this compound, is not a therapeutic agent itself but rather the key electrophilic partner in the synthesis of these drugs. Its structure is meticulously designed for this purpose:

-

The 4-Chloro Group : This is the reactive center of the molecule. The chlorine atom is an excellent leaving group, activated by the electron-withdrawing nature of the quinazoline ring system. This facilitates a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction with the desired aniline nucleophile.[2][12]

-

The Quinazoline Core : The bicyclic aromatic system provides the necessary scaffold for ATP-competitive inhibition.

-

Substituents at C6 and C7 : The 6-methoxy and 7-fluoro groups are crucial for modulating the final drug's physicochemical properties, including solubility, metabolic stability, and, critically, the binding affinity and selectivity for the target kinase.[13]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of a target 4-anilinoquinazoline TKI, such as Lapatinib, immediately highlights the central role of our target intermediate. The key C-N bond is formed in the final synthetic step, simplifying the overall process and maximizing convergence.

Caption: Retrosynthetic approach for 4-anilinoquinazoline TKIs.

The Synthetic Pathway: A Validated Three-Step Process

The synthesis of this compound is reliably achieved through a robust three-step sequence. This pathway begins with a substituted anthranilic acid, proceeds through a cyclization to form the quinazolinone core, and concludes with a chlorination step.

Caption: Overall workflow for the synthesis of the target intermediate.

Step 1: Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic Acid

The quality of the final product is contingent upon the purity of this starting material. While commercially available, its synthesis from more common precursors is a foundational skill. A common route involves the nitration, reduction, and functionalization of a substituted benzoic acid.

Reaction Overview: This multi-stage process typically starts with a commercially available fluorobenzoic acid, which is functionalized to install the required amino and methoxy groups at the correct positions.[14][15][16]

Detailed Protocol (Illustrative Example):

-

Nitration: A solution of 4-fluoro-3-methoxybenzoic acid in concentrated sulfuric acid is cooled to 0-5°C. A nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) is added dropwise, maintaining the low temperature. The reaction is stirred for 2-4 hours and then quenched by pouring it carefully onto crushed ice. The precipitated nitro-product is filtered, washed with cold water until neutral, and dried.

-

Reduction: The dried nitro-compound is dissolved in a suitable solvent like ethanol or methanol. A reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation (H₂ over Pd/C), is employed. The mixture is heated to reflux until TLC analysis confirms the complete consumption of the starting material.

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude amino acid. The product is collected by filtration, washed, and can be further purified by recrystallization from an ethanol/water mixture.

In-Process Validation:

-

TLC: Monitor the disappearance of the starting material and the appearance of the product spot at each stage.

-

¹H NMR: Confirm the installation of the nitro group (downfield shift of aromatic protons) and its subsequent reduction to an amino group (appearance of a broad singlet around 4-6 ppm).

-

Melting Point: Compare with the literature value for pure 2-amino-4-fluoro-5-methoxybenzoic acid.

Step 2: Cyclization to 7-Fluoro-6-methoxyquinazolin-4(3H)-one

This step constructs the core heterocyclic system via the well-established Niementowski quinazolinone synthesis.[17][18]

Reaction Overview: The anthranilic acid precursor is condensed with a one-carbon source, typically formamide, which acts as both a reagent and often the solvent.[19][20][21]

Causality of Experimental Choices: Formamide serves as an efficient source of the N1-C2 unit of the quinazoline ring. Heating is required to drive the dehydration and cyclization. The reaction is often run neat or in a high-boiling solvent to achieve the necessary temperatures (typically 130-160°C).[21][22]

Detailed Protocol:

-

A flask is charged with 2-amino-4-fluoro-5-methoxybenzoic acid and an excess of formamide (e.g., 4-5 molar equivalents).

-

The mixture is heated with stirring in an oil bath to 140-150°C for 3-5 hours. The progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, during which the product often begins to crystallize.

-

Cold water is added to the flask, and the resulting slurry is stirred for 30 minutes to fully precipitate the product.

-

The solid is collected by vacuum filtration, washed thoroughly with water to remove residual formamide, and then with a small amount of cold ethanol.

-

The product is dried under vacuum to yield the quinazolinone as a solid.

Self-Validating System: The product is typically of high purity and can often be used in the next step without further purification. Its low solubility in the reaction medium upon cooling drives the process to completion and simplifies isolation.

Step 3: Chlorination to this compound

This is the activation step, converting the relatively unreactive C4-keto group into a highly reactive C4-chloro group, primed for SNAr.

Reaction Overview: The quinazolinone is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[23][24]

Mechanism and Rationale: The reaction with POCl₃ is a two-stage process.[25] First, the oxygen of the quinazolinone acts as a nucleophile, attacking the phosphorus atom of POCl₃ to form a phosphorylated intermediate. This transforms the hydroxyl group into an excellent leaving group. In the second stage, a chloride ion (from POCl₃) performs a nucleophilic attack at the C4 position, displacing the phosphate group to yield the final 4-chloroquinazoline. A small amount of a tertiary amine base (like DIEA) or DMF can be used to catalyze the reaction.

Detailed Protocol:

-

Setup: In a fume hood, a flask equipped with a reflux condenser and a drying tube is charged with 7-fluoro-6-methoxyquinazolin-4(3H)-one.

-

Reagent Addition: Phosphorus oxychloride (POCl₃, ~5-10 equivalents) is added carefully. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: The mixture is heated to reflux (approx. 110°C) and maintained for 3-6 hours. The reaction should become a clear solution. Monitor by TLC (using a quenched aliquot) until the starting material is consumed.

-

Quenching (Critical Step): After cooling to room temperature, the reaction mixture is added very slowly and carefully in a dropwise manner to a vigorously stirred beaker of crushed ice and water. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

-

Neutralization & Isolation: The acidic aqueous slurry is slowly neutralized with a base (e.g., concentrated ammonium hydroxide or solid NaHCO₃) until pH 7-8 is reached. This precipitates the product.

-

Purification: The solid is collected by filtration, washed extensively with water, and dried. It can be further purified by recrystallization from a solvent such as acetonitrile or ethyl acetate.

Trustworthiness & Safety: The protocol's reliability hinges on the careful execution of the quenching step. The violent reaction of excess POCl₃ with water necessitates appropriate personal protective equipment (PPE) and engineering controls.

Analytical Data & Characterization

Rigorous analytical confirmation is essential at each stage. The following table summarizes the expected data for the key compounds in the synthesis.

| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) | Key ¹⁹F NMR Signal (δ, ppm) |

| 7-Fluoro-6-methoxyquinazolin-4(3H)-one | C₉H₇FN₂O₂ | 194.16 | 12.1 (br s, 1H, NH), 8.0 (s, 1H, H2), 7.5 (d, 1H, H5), 7.2 (d, 1H, H8), 3.9 (s, 3H, OCH₃) | ~ -125 to -135 |

| This compound | C₉H₆ClFN₂O | 212.61 | 8.9 (s, 1H, H2), 8.2 (d, 1H, H5), 7.6 (d, 1H, H8), 4.0 (s, 3H, OCH₃) | ~ -120 to -130 |

Note: Exact NMR shifts can vary based on solvent and instrument.

Confirmation Logic:

-

Quinazolinone to Chloroquinazoline: The most telling change in the ¹H NMR spectrum is the disappearance of the broad N-H proton signal around 12 ppm and a general downfield shift of the aromatic protons due to the inductive effect of the newly installed chlorine atom.

Application in SNAr Coupling: The Final Step to an Active Pharmaceutical Ingredient (API)

The culmination of this synthesis is the use of this compound in a nucleophilic aromatic substitution reaction to form the final drug substance.

Reaction Overview: The intermediate is coupled with a substituted aniline in the presence of a solvent, often with mild heating.

Caption: Simplified mechanism of the final S(N)Ar coupling step.

Detailed Protocol (General Example for Lapatinib Synthesis):

-

To a stirred slurry of this compound in a solvent like isopropanol or n-butanol, an equimolar amount of 3-chloro-4-(3-fluorobenzyloxy)aniline is added.[3]

-

The reaction mixture is heated to reflux (typically 80-120°C depending on the solvent) for 2-6 hours.

-

The reaction progress is monitored by HPLC or TLC. As the product forms, it often precipitates from the reaction mixture as its hydrochloride salt.

-

After completion, the mixture is cooled to room temperature, and the solid product is isolated by filtration.

-

The product is washed with the reaction solvent and then a non-polar solvent like hexanes or MTBE to remove impurities.

-

The isolated API salt can then be dried or processed further as required.

Expertise in Practice: The choice of solvent is critical; it must be polar enough to dissolve the reactants but allow the product salt to precipitate, driving the reaction to completion and simplifying purification (a principle known as reaction-induced crystallization).

Conclusion

This compound represents more than just a chemical intermediate; it is the product of rational design in medicinal chemistry. Its synthesis, while requiring careful execution, is robust and scalable. Understanding the causality behind each synthetic step—from precursor preparation to the final, activating chlorination—is paramount for any scientist working on the development of quinazoline-based kinase inhibitors. This guide has provided the foundational knowledge and actionable protocols necessary to master the synthesis and application of this pivotal molecular building block, enabling the continued advancement of targeted cancer therapies.

References

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals (Basel).

- POCl3 chlorin

- Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline deriv

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.

- One-pot reductive cyclization to antitumor quinazoline precursors.Arkivoc.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm

- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.PMC - NIH.

- The Medicinal Functionality of Quinazolines. (2022).

- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).Taylor & Francis Online.

- Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic...

- Synthesis of Quinozoline-4-(3H)

- Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents.Ovid.

- 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents.ProQuest.

- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.Generis Publishing.

- 4-CHLORO-7-TRIFLUORO METHOXYQUINOLINE synthesis.ChemicalBook.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.PMC - NIH.

- 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same.

- 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI.

- Synthesis of 4-chloroquinazolines (C) with starting and intermediate...

- 2-amino-3-fluorobenzoic acid.Organic Syntheses Procedure.

- The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Applic